5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesisSpecific conditions such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-ethylthiophene and 2-butylthiophene share the thiophene core but differ in their substituents.
Furan derivatives: Compounds such as furfural and 2-furoic acid contain the furan ring but have different functional groups.
Pyridine derivatives: Compounds like nicotinic acid and pyridoxine feature the pyridine ring but with different substituents.
Uniqueness
5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
5-ethyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-13-7-8-15(22-13)23(19,20)18-11-12-5-3-9-17-16(12)14-6-4-10-21-14/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVJNDACVERIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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